molecular formula C17H12FN5O3 B3725926 N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide

N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide

Cat. No.: B3725926
M. Wt: 353.31 g/mol
InChI Key: CUHDYEBWYCZNJD-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. The compound has a molecular formula of C17H12FN5O3 and a molecular weight of 353.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to inhibit enzymes can affect metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a nitrobenzohydrazide moiety

Properties

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O3/c18-14-6-4-11(5-7-14)16-13(9-19-21-16)10-20-22-17(24)12-2-1-3-15(8-12)23(25)26/h1-10H,(H,19,21)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHDYEBWYCZNJD-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide
Reactant of Route 4
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide
Reactant of Route 5
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.